molecular formula C14H11ClN4O2S B10904427 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904427
M. Wt: 334.8 g/mol
InChI Key: CVBXBYKFMMNWBZ-REZTVBANSA-N
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Description

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a furan ring, and a chlorophenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-furan intermediate.

    Formation of the triazole ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.

    Final coupling reaction: The chlorophenoxy-furan intermediate is then coupled with the triazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering gene expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with other similar compounds, such as:

    2-Methyl-4-chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group but different overall structure and properties.

    1,2,4-Triazole derivatives: Compounds with a triazole ring that may have similar or different biological activities.

    Furan derivatives: Compounds with a furan ring that may have similar or different chemical reactivity.

The uniqueness of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

4-[(E)-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4O2S/c15-12-3-1-2-4-13(12)20-8-11-6-5-10(21-11)7-17-19-9-16-18-14(19)22/h1-7,9H,8H2,(H,18,22)/b17-7+

InChI Key

CVBXBYKFMMNWBZ-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)/C=N/N3C=NNC3=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=NN3C=NNC3=S)Cl

Origin of Product

United States

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